Thiogenistein

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

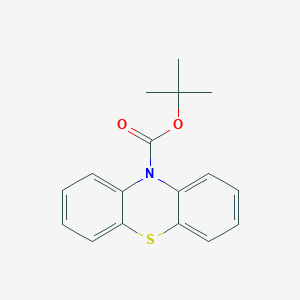

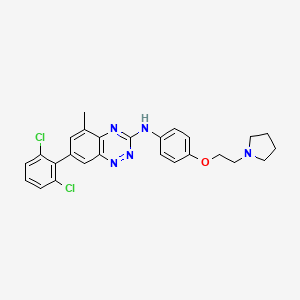

Thiogenistein is a novel biologically active compound that belongs to the class of isoflavonoids. It is a thiolated analog of genistein, which is primarily found in soybeans and is known for its antioxidant, anti-inflammatory, and anticancer properties . This compound has been studied for its enhanced biological activities compared to genistein, particularly in the context of cancer treatment and electrochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiogenistein can be synthesized through various oxidation strategies. One common method involves the use of electrochemical and chemical oxidation techniques. In the electrochemical method, this compound forms a self-assembled monolayer on a gold electrode, which is then subjected to oxidation . The chemical oxidation method typically involves the use of hydrogen peroxide (H₂O₂) to oxidize this compound in solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of standard organic synthesis techniques. The process may include steps such as thiolation of genistein, followed by purification and characterization using techniques like mass spectrometry and infrared spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Thiogenistein undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using electrochemical methods or chemical oxidants like hydrogen peroxide.

Substitution: The thiol group in this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) and electrochemical oxidation are commonly used.

Substitution: Various nucleophiles can be used to substitute the thiol group.

Major Products Formed

The oxidation of this compound results in the formation of electroactive products, which may include conjugates such as trimers and polymers . These products exhibit significant biological activities, including cytotoxic effects on cancer cells .

Scientific Research Applications

Mechanism of Action

Thiogenistein exerts its effects through several mechanisms:

Antioxidant Activity: It neutralizes reactive oxygen species (ROS) and exhibits radical scavenging abilities.

Cytotoxic Activity: This compound induces apoptosis in cancer cells by targeting specific molecular pathways, including the PPAR (peroxisome proliferator-activated receptor) signaling cascade.

Electrochemical Activity: The compound forms electroactive products upon oxidation, which can interact with cellular components to exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Genistein: The parent compound of thiogenistein, known for its antioxidant and anticancer properties.

Daidzein: Another isoflavonoid with similar biological activities but lacking the thiol group present in this compound.

Biochanin A: An isoflavonoid with antioxidant properties, structurally similar to genistein.

Uniqueness of this compound

This compound stands out due to its enhanced biological activities, particularly its higher cytotoxic activity towards cancer cells and its unique electrochemical properties . The presence of the thiol group in this compound allows for stronger interactions with gold surfaces, making it suitable for applications in electrochemical devices .

Properties

Molecular Formula |

C15H10O4S |

|---|---|

Molecular Weight |

286.3 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)chromene-4-thione |

InChI |

InChI=1S/C15H10O4S/c16-9-3-1-8(2-4-9)11-7-19-13-6-10(17)5-12(18)14(13)15(11)20/h1-7,16-18H |

InChI Key |

RPDMOSIZAIBSRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=S)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-5-hydroxy-2,3-dihydro-1H-indol-2-one](/img/structure/B10853369.png)

![Sub[-Tyr-Arg-Leu-Arg-Tyr-NH2]2](/img/structure/B10853374.png)

![[3-(4-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853379.png)

![[4-(2-hydroxybenzoyl)phenyl] sulfamate](/img/structure/B10853380.png)